1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(1-propylpiperidin-4-yl)amino]methyl]phenoxy]propan-2-ol
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Overview
Description
1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(1-propylpiperidin-4-yl)amino]methyl]phenoxy]propan-2-ol is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes piperazine and piperidine rings, as well as methoxy and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(1-propylpiperidin-4-yl)amino]methyl]phenoxy]propan-2-ol typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with ethyl bromide under basic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of a phenolic precursor using methyl iodide in the presence of a base.
Formation of the Piperidine Ring: The piperidine ring is synthesized through the reaction of 1-propylamine with 1,4-dibromobutane.
Coupling Reactions: The final compound is obtained by coupling the piperazine and piperidine intermediates with the methoxyphenoxy group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(1-propylpiperidin-4-yl)amino]methyl]phenoxy]propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, amines
Major Products Formed
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Alcohols, amines
Substitution Products: Functionalized piperazine or piperidine derivatives
Scientific Research Applications
1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(1-propylpiperidin-4-yl)amino]methyl]phenoxy]propan-2-ol has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.
Pharmacology: Research focuses on its interactions with biological targets, such as receptors and enzymes, to understand its pharmacokinetic and pharmacodynamic properties.
Chemical Biology: The compound is used as a tool to study biological pathways and mechanisms, providing insights into cellular processes and disease mechanisms.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules, contributing to the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(1-propylpiperidin-4-yl)amino]methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Ethylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine
- 1-(4-Ethylpiperazin-1-yl)-2-(piperidin-4-yl)ethan-1-one
Uniqueness
1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(1-propylpiperidin-4-yl)amino]methyl]phenoxy]propan-2-ol is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(1-propylpiperidin-4-yl)amino]methyl]phenoxy]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44N4O3/c1-4-10-28-11-8-22(9-12-28)26-18-21-6-7-24(25(17-21)31-3)32-20-23(30)19-29-15-13-27(5-2)14-16-29/h6-7,17,22-23,26,30H,4-5,8-16,18-20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQSSZKQTFRFLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCC2=CC(=C(C=C2)OCC(CN3CCN(CC3)CC)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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